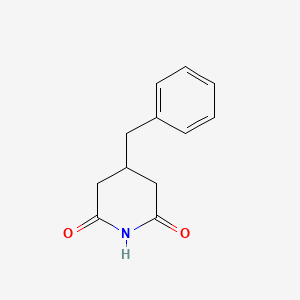

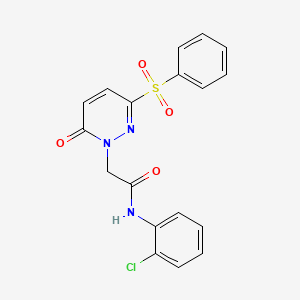

![molecular formula C20H16N4O3S B2884953 Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1207044-40-3](/img/structure/B2884953.png)

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structure of 2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Applications De Recherche Scientifique

Antimicrobial Activity

The core structure of 2-methylimidazo[1,2-a]pyridine has demonstrated antimicrobial properties , particularly against Staphylococcus aureus . This suggests that derivatives like Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could be explored for their potential in creating new antimicrobial agents .

Antitumor Applications

Imidazo[1,2-a]pyridine derivatives have been associated with antitumor effects . The unique structure of the compound may interact with biological pathways to inhibit the growth of cancer cells, making it a candidate for cancer research and drug development .

Hypoglycemic Effects

Some derivatives are known for their hypoglycemic activity , which could be beneficial in treating conditions like diabetes. The compound’s ability to modulate blood sugar levels can be an area of significant research interest .

Antiviral Properties

The imidazo[1,2-a]pyridine moiety is present in compounds with antiviral activities . Research into Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could uncover new treatments for viral infections .

Sedative and Anxiolytic Effects

Compounds with the imidazo[1,2-a]pyridine structure have been used in drugs with sedative and anxiolytic properties , such as zolpidem. Investigating this derivative could lead to the development of new medications for insomnia or anxiety disorders .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the detection of metal ions like mercury and iron. This compound could be synthesized for use in biochemical assays and environmental testing .

Material Science Applications

Due to its structural characteristics, the imidazo[1,2-a]pyridine scaffold is useful in material science . It could be incorporated into light-sensitive dyes, optical media for data storage, or as a component in electronic devices .

Agricultural Use

The compound’s derivatives have been employed as pesticides and fungicides . Exploring the efficacy of Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate in protecting crops could be a valuable application in agriculture .

Mécanisme D'action

Target of Action

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been reported to interact with a variety of targets, including cyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives, in general, are known to interact with their targets to exert various biological effects . For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can modulate the flow of calcium ions into cells . As GABA A receptor modulators, they can influence neuronal signaling .

Biochemical Pathways

Given the known targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related tocell cycle regulation , calcium signaling , and neuronal communication .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, includingantiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . The exact effects would depend on the specific targets and pathways influenced by the compound.

Propriétés

IUPAC Name |

methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZRPQXLPZECRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)

![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)

![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)

![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)